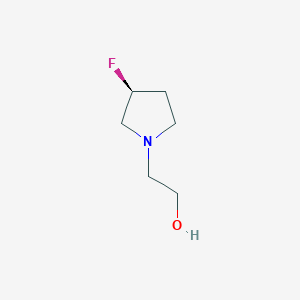

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC15798004

Molecular Formula: C6H12FNO

Molecular Weight: 133.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12FNO |

|---|---|

| Molecular Weight | 133.16 g/mol |

| IUPAC Name | 2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |

| Standard InChI | InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |

| Standard InChI Key | CROKWOXDQWOKCV-LURJTMIESA-N |

| Isomeric SMILES | C1CN(C[C@H]1F)CCO |

| Canonical SMILES | C1CN(CC1F)CCO |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol, reflecting its pyrrolidine core with a fluorine atom at the 3-position and an ethanol moiety attached to the nitrogen atom . The (S) configuration at the fluorinated carbon (C3) is critical for its stereoselective interactions with biological targets .

Molecular Formula and Weight

-

Molecular Formula: C₆H₁₂FNO

-

Molecular Weight: 133.16 g/mol (calculated using atomic masses from IUPAC standards).

Structural Characterization

The compound’s structure includes:

-

A pyrrolidine ring with a fluorine substituent at C3.

-

An ethyl alcohol side chain bonded to the pyrrolidine nitrogen.

-

Chirality at C3, which influences its pharmacological profile .

Key Spectroscopic Data

While experimental NMR or mass spectrometry data for this specific compound is limited in public databases, analogous fluoropyrrolidines exhibit characteristic signals:

-

¹⁹F NMR: Typically resonates between -180 to -220 ppm for aliphatic C-F bonds .

-

¹H NMR: Protons on the fluorinated carbon (C3) show coupling constants (³JHF) of ~48–52 Hz .

Synthesis and Synthetic Routes

General Strategies

The synthesis of (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol typically involves:

-

Pyrrolidine Functionalization: Introduction of fluorine via nucleophilic substitution or electrophilic fluorination.

-

Side-Chain Installation: Coupling of ethanolamine derivatives to the pyrrolidine nitrogen.

Fluorination of Pyrrolidine

A common approach employs hydroxypyrrolidine precursors, which are converted to fluorinated analogs using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . For example:

This step often retains stereochemistry, critical for maintaining enantiomeric purity .

Ethanolamine Side-Chain Attachment

The ethanol moiety is introduced via alkylation or Mitsunobu reactions. In one protocol:

Yields for this step range from 60–75% in optimized conditions .

Challenges and Optimizations

-

Stereochemical Integrity: Racemization during fluorination or alkylation requires careful control of temperature and base selection .

-

Purification: High-polarity hydroxyl groups necessitate chromatographic techniques (e.g., reverse-phase HPLC) .

Physicochemical and Pharmacokinetic Properties

Computed Properties

Using tools like PubChem’s computational modules , key properties include:

| Property | Value | Method |

|---|---|---|

| LogP | -0.82 | XLogP3 |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.8 |

| Rotatable Bonds | 3 | Cactvs 3.4.8 |

| Topological Polar SA | 46.2 Ų | ChemAxon |

Solubility and Stability

-

Aqueous Solubility: ~12 mg/mL (predicted via SwissADME).

-

Stability: Susceptible to oxidation at the hydroxyl group; stable under inert atmospheres .

Biological Activity and Applications

Role in κ-Opioid Receptor (KOR) Agonists

Fluoropyrrolidine derivatives, including (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol, are intermediates in synthesizing perhydroquinoxaline-based KOR agonists . These agonists exhibit:

-

Low-Nanomolar KOR Affinity: Ki values <10 nM in binding assays .

-

Anti-Inflammatory Effects: Reduction of CD11c and IFN-γ production in murine models .

Mechanism of Action

The fluorinated pyrrolidine enhances blood-brain barrier permeability while the hydroxyl group facilitates hydrogen bonding with KOR’s extracellular domain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume